1-Methyl-2-phenyl-pyrrolidine

概要

説明

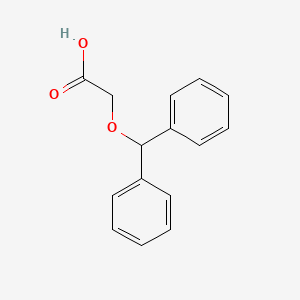

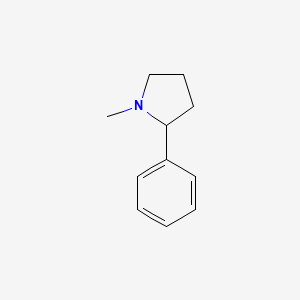

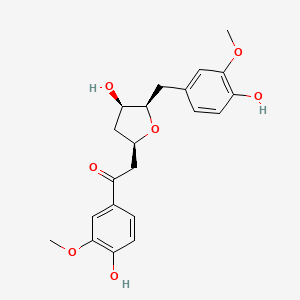

1-Methyl-2-phenyl-pyrrolidine is a chemical compound with the molecular formula C11H15N . It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been a versatile field of study due to their diverse biological and medicinal importance . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For example, (S)-2-Phenylpyrrolidine has been synthesized for use in research .Molecular Structure Analysis

The molecular structure of 1-Methyl-2-phenyl-pyrrolidine is characterized by a five-membered pyrrolidine ring. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives have been utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . The combination of different pharmacophore in a pyrrolidine and pyrrolidine ring system has led to more active compounds .Physical And Chemical Properties Analysis

1-Methyl-2-phenyl-pyrrolidine has an average mass of 161.243 Da and a monoisotopic mass of 161.120453 Da . More detailed physical and chemical properties were not found in the retrieved papers.科学的研究の応用

Asymmetric Catalysis

1-Methyl-2-phenyl-pyrrolidine derivatives have been utilized in asymmetric catalysis. Singh et al. (2013) reported the use of a pyrrolidine-based catalyst, derived from l-proline, for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This catalyst demonstrated high efficiency and stereoselectivity in synthesizing γ-nitro carbonyl compounds (Singh et al., 2013).

Photoreaction Studies

Kurauchi et al. (1986) explored the electron-transfer-initiated photoreactions of 1-methyl-2-phenyl-1-pyrrolinium perchlorate with α-heteroatom-substituted alkanoate anions. Their study led to the formation of various pyrrolidine adducts, providing insights into the reaction mechanism and the properties of radicals formed through electron transfer (Kurauchi et al., 1986).

Antimicrobial Activity

Nural et al. (2018) synthesized a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, demonstrating interesting antibacterial activity against different bacterial strains. These compounds showed potential as powerful antimycobacterial agents (Nural et al., 2018).

Regio- and Enantioselective Catalysis

Chowdhury and Ghosh (2009) reported the use of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine in catalyzing the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate. This demonstrated high yield and excellent regio- and enantioselectivity, highlighting the crucial role of the silyl group in these reactions (Chowdhury & Ghosh, 2009).

Structural Chemistry Studies

Bathich et al. (2009) studied the crystal structure of a pyrrolidine derivative, providing insights into the conformations of pyrrolidine rings and their interactions in the crystal. Such studies are fundamental for understanding the molecular properties of pyrrolidine derivatives (Bathich et al., 2009).

Synthesis and Application in Radiolabelling

Duelfer and Gala (1991) developed a new synthesis method for a pyrrolidinium derivative, which was then used in the preparation of radiolabelled compounds. This synthesis method offered high purity and yield, demonstrating the potential of pyrrolidine derivatives in radiopharmaceutical applications (Duelfer & Gala, 1991).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-methyl-2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJFIXHHAWJMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290055, DTXSID70902628 | |

| Record name | 1-Methyl-2-phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3167 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-phenylpyrrolidine | |

CAS RN |

938-36-3 | |

| Record name | NSC66254 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline](/img/structure/B1208151.png)

![1-[3-(4-morpholinyl)propyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-phenylurea](/img/structure/B1208153.png)

![N-[2-[(3-cyano-6-ethoxy-2-quinolinyl)amino]ethyl]propanamide](/img/structure/B1208157.png)

![Hexahydro-1-[4-(9-benzyl-9H-fluorene-9-yl)-2-butynyl]-1H-azepine](/img/structure/B1208160.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-bis(trifluoromethyl)butanamide](/img/structure/B1208162.png)

![Octadecanoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B1208165.png)